Synthesis of a Rhodanine Derivative: One study describes the synthesis of 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104) []. Although this compound incorporates (4-methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride as part of a larger structure, the detailed synthetic procedure provided could offer a starting point for synthesizing the target compound.
Synthesis of 1,3,5-triazine Derivatives: Another study focuses on the synthesis of a series of 1,3,5-triazine derivatives, one of which is N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026) []. This compound also incorporates the target structure, and the described synthetic pathway could be potentially adapted.
Fragment-Based Drug Design: A research paper describing the discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387) [], a Hsp90 inhibitor, highlights the use of fragment-based drug design. While the target compound wasn't directly synthesized in this study, this approach could be relevant for synthesizing (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride.
Inhibition of IKKβ: The Rhodanine derivative, KSK05104, exhibits potent and selective inhibition of IKKβ, a key enzyme involved in the NF-κB pathway []. This inhibition disrupts downstream signaling pathways, ultimately leading to apoptosis in human colon cancer cells.
ALK Inhibition: ASP3026, a 1,3,5-triazine derivative incorporating the target structure, acts as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) []. This inhibition is particularly relevant in treating EML4-ALK positive non-small cell lung cancer.
Hsp90 Inhibition: AT13387, identified through fragment-based drug design, functions as a novel inhibitor of the molecular chaperone Hsp90 []. This inhibition disrupts the function of client proteins involved in cancer cell survival and proliferation.
Oncology: Derivatives of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride have demonstrated potential as anticancer agents. For instance, ASP3026 exhibits potent inhibitory activity against ALK, a validated target for treating EML4-ALK positive non-small cell lung cancer []. Similarly, KSK05104, through its IKKβ inhibitory activity, induces apoptosis in human colon cancer cells [].
Inflammatory Diseases: Compounds incorporating the target structure have shown promise in modulating inflammatory responses. For instance, JTE-607, while not directly incorporating the compound, showcases the potential of similar structures in inhibiting proinflammatory cytokines, offering therapeutic benefits in conditions like septic shock [].
Neurological Disorders: Research on PET radioligands targeting the colony-stimulating factor 1 receptor (CSF1R), a target for imaging neuroinflammation, highlights the use of (4-methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride as a key structural component [, ]. While challenges remain in developing suitable radioligands, this research underscores the potential of this scaffold in targeting neurological disorders.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4